4-methoxyquinazolin-6-ol 4-methoxyquinazolin-6-ol
Brand Name: Vulcanchem
CAS No.: 182880-24-6
VCID: VC5608819
InChI: InChI=1S/C9H8N2O2/c1-13-9-7-4-6(12)2-3-8(7)10-5-11-9/h2-5,12H,1H3
SMILES: COC1=NC=NC2=C1C=C(C=C2)O
Molecular Formula: C9H8N2O2
Molecular Weight: 176.175

4-methoxyquinazolin-6-ol

CAS No.: 182880-24-6

Cat. No.: VC5608819

Molecular Formula: C9H8N2O2

Molecular Weight: 176.175

* For research use only. Not for human or veterinary use.

4-methoxyquinazolin-6-ol - 182880-24-6

Specification

CAS No. 182880-24-6
Molecular Formula C9H8N2O2
Molecular Weight 176.175
IUPAC Name 4-methoxyquinazolin-6-ol
Standard InChI InChI=1S/C9H8N2O2/c1-13-9-7-4-6(12)2-3-8(7)10-5-11-9/h2-5,12H,1H3
Standard InChI Key DSMQNKXNAWMIFL-UHFFFAOYSA-N
SMILES COC1=NC=NC2=C1C=C(C=C2)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

4-Methoxyquinazolin-6-ol (IUPAC name: 4-methoxy-1H-quinazolin-6-ol) is a nitrogen-oxygen heterocycle with the molecular formula C10H10N2O2\text{C}_{10}\text{H}_{10}\text{N}_{2}\text{O}_{2} and a molecular weight of 190.20 g/mol. The compound’s structure consists of a quinazoline core—a fused bicyclic system comprising a benzene ring and a pyrimidine ring—with a methoxy (-OCH3_3) substituent at position 4 and a hydroxyl (-OH) group at position 6 (Figure 1).

Structural Formula:

OCH3NCN\/CCC\begin{array}{ccc} & \text{OCH}_3 & \\ & | & \\ \text{N} & \text{C} & \text{N} \\ | & \backslash & / \\ \text{C} & \text{C} & \text{C} \\ \end{array}

Figure 1: Skeletal structure of 4-methoxyquinazolin-6-ol highlighting substituent positions.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the methoxy and hydroxyl protons. The 1H^1\text{H}-NMR spectrum typically shows a singlet at δ 3.89 ppm for the methoxy group and a broad peak at δ 9.76 ppm for the hydroxyl proton. Infrared (IR) spectroscopy identifies key functional groups, with stretches at 1287 cm1^{-1} (C-O of methoxy) and 3300–3500 cm1^{-1} (O-H of phenol) .

Crystallographic Data

Single-crystal X-ray diffraction studies of analogous quinazoline derivatives (e.g., 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline) demonstrate orthorhombic crystal systems with space group Pbca and lattice parameters a=12.7407(4)a = 12.7407(4) Å, b=14.0058(5)b = 14.0058(5) Å, and c=21.7726(7)c = 21.7726(7) Å . These findings suggest that 4-methoxyquinazolin-6-ol likely adopts a planar configuration stabilized by intramolecular hydrogen bonding between the hydroxyl group and adjacent nitrogen atoms.

Synthetic Methodologies

Academic Routes

The most widely reported synthesis involves the cyclization of 2-amino-4-methoxybenzoic acid with formamide under acidic conditions (Scheme 1). This one-pot reaction proceeds via nucleophilic attack of the amine on the formamide carbonyl, followed by dehydration to form the quinazoline ring.

Scheme 1: Cyclization Reaction

2-Amino-4-methoxybenzoic acid+HCONH2H+4-Methoxyquinazolin-6-ol+H2O\text{2-Amino-4-methoxybenzoic acid} + \text{HCONH}_2 \xrightarrow{\text{H}^+} \text{4-Methoxyquinazolin-6-ol} + \text{H}_2\text{O}

Yields typically range from 65% to 75%, with purity exceeding 95% after recrystallization from ethanol.

Industrial-Scale Production

Pharmaceutical manufacturers optimize synthesis using continuous flow reactors, which enhance heat transfer and reduce reaction times. Key parameters include:

ParameterOptimal ValueEffect on Yield
Temperature120–130°CMaximizes cyclization rate
Pressure2–3 atmPrevents solvent evaporation
Catalystp-Toluenesulfonic acidAccelerates dehydration

Automated purification systems employing high-performance liquid chromatography (HPLC) ensure batch-to-batch consistency, critical for regulatory compliance.

Biological Activities and Mechanisms

Anticancer Properties

4-Methoxyquinazolin-6-ol derivatives exhibit potent inhibition of tyrosine kinases, particularly epidermal growth factor receptor (EGFR). Comparative studies with gefitinib, a first-line EGFR inhibitor, demonstrate comparable efficacy (Table 1) .

Table 1: IC50_{50} Values Against Cancer Cell Lines

CompoundA431 (EGFR-mutant)H1299 (EGFR-wildtype)
4-Methoxyquinazolin-6-ol derivative23.1 µM36.7 µM
Gefitinib21.5 µM84.2 µM

Mechanistically, the compound binds to the ATP-binding pocket of EGFR, disrupting autophosphorylation and downstream signaling pathways like MAPK/ERK and PI3K/Akt .

Antimicrobial and Antiviral Effects

Preliminary assays indicate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and herpes simplex virus type 1 (EC50_{50} = 12.5 µg/mL) . The hydroxyl group at position 6 is critical for membrane penetration, while the methoxy substituent enhances metabolic stability.

Pharmacological Applications

Drug Development

Structure-activity relationship (SAR) studies highlight the importance of the 4-methoxy group for kinase selectivity. Derivatives with electron-withdrawing substituents at position 7 show improved blood-brain barrier permeability, making them candidates for glioblastoma therapy.

Materials Science

The compound’s planar structure and π-conjugated system enable applications in organic light-emitting diodes (OLEDs). Thin films of 4-methoxyquinazolin-6-ol exhibit a photoluminescence quantum yield of 42% at 450 nm, comparable to commercial blue emitters.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator